(5Z)-5-{2-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
The compound (5Z)-5-{2-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic molecule that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{2-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process:
Formation of the thiazolidinone ring: This can be achieved through the reaction of a thioamide with an α-haloketone under basic conditions.
Introduction of the benzylidene group: The benzylidene moiety is introduced via a condensation reaction between the thiazolidinone and a benzaldehyde derivative.
Etherification: The final step involves the etherification of the phenol group with an appropriate alkyl halide to introduce the 3-methylphenoxyethoxy group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of efficient purification methods such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{2-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzylidene group can be reduced to a benzyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the benzyl derivative.
Substitution: Formation of substituted thiazolidinones.
Scientific Research Applications
(5Z)-5-{2-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit certain cancer cell lines.
Mechanism of Action
The mechanism of action of (5Z)-5-{2-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in the proliferation of cancer cells. The exact pathways and molecular targets can vary depending on the specific biological activity being investigated.
Comparison with Similar Compounds
(5Z)-5-{2-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one: can be compared with other thiazolidinones such as:
- 3-[(5E)-5-(3,4-dimethoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthyl acetate .
- Vanillin acetate .
- Ethyl acetoacetate .
These compounds share structural similarities but differ in their specific substituents and biological activities. The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H17NO3S2 |
---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
(5Z)-5-[[2-[2-(3-methylphenoxy)ethoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H17NO3S2/c1-13-5-4-7-15(11-13)22-9-10-23-16-8-3-2-6-14(16)12-17-18(21)20-19(24)25-17/h2-8,11-12H,9-10H2,1H3,(H,20,21,24)/b17-12- |
InChI Key |
WDTRZRVEMGYHQZ-ATVHPVEESA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)OCCOC2=CC=CC=C2/C=C\3/C(=O)NC(=S)S3 |
Canonical SMILES |
CC1=CC(=CC=C1)OCCOC2=CC=CC=C2C=C3C(=O)NC(=S)S3 |
Origin of Product |
United States |
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